molecular formula C28H30N2O6Pd2S2 B6308431 (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98% CAS No. 1581285-85-9

(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98%

Cat. No. B6308431
CAS RN: 1581285-85-9
M. Wt: 767.5 g/mol
InChI Key: RZJHFGLGMQFRAN-UHFFFAOYSA-N
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Description

“(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98%” is a dimeric palladium precursor . It is a pale yellow to light gray powder . The molecular formula is C28H30N2O6Pd2S2 and the molecular weight is 767.52g/mol .


Synthesis Analysis

This compound, when treated with phosphines at room temperature in dichloromethane, provides N-substituted precatalysts .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H30N2O6Pd2S2 . The InChI representation is InChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12 (13)11-7-3-2-4-8-11;2*1-5 (2,3)4;;/h2*2-7,9-10H,1H3;2*1H3, (H,2,3,4);;/q2*-2;;;2*+2; .


Chemical Reactions Analysis

This compound is used as a precursor in various chemical reactions. It is particularly useful in the aminocarbonylation of (hetero)aryl bromides, and general C-C and C-N cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound is a pale yellow to light gray powder . It has a molecular weight of 767.52g/mol and a molecular formula of C28H30N2O6Pd2S2 . It is air sensitive .

Scientific Research Applications

Aminocarbonylation Reactions

This compound serves as a catalyst in aminocarbonylation reactions, particularly for (hetero)aryl bromides . Aminocarbonylation is a valuable process in organic synthesis, allowing for the introduction of amine functionalities into molecules, which is crucial for pharmaceuticals and agrochemicals.

C-C Cross-Coupling Reactions

The dimeric palladium precursor is utilized in C-C cross-coupling reactions . These reactions are fundamental in forming carbon-carbon bonds, a core structure in organic chemistry, enabling the synthesis of complex molecules from simpler ones.

C-N Cross-Coupling Reactions

Similarly, it is used in C-N cross-coupling reactions . The formation of carbon-nitrogen bonds is essential for creating a wide range of organic compounds, including natural products, pharmaceuticals, and polymers.

Catalyst in Organic Synthesis

As a catalyst, this compound is involved in the synthesis of organic molecules. Its role in speeding up reactions without being consumed is vital for industrial processes, making production more efficient and cost-effective .

Precatalyst Formation

When treated with phosphines at room temperature in dichloromethane, it provides N-substituted precatalysts . These precatalysts are significant for various organic transformations, including those mentioned above.

Research and Industrial Applications

The compound is available in powder form for both research and industrial applications, indicating its versatility and adaptability in different settings .

Development of Pharmaceuticals

Due to its role in forming amine functionalities, it has implications in the development of new pharmaceuticals, where precision and the ability to introduce specific functional groups are paramount .

Material Science Research

In material science, the compound could be explored for the development of new materials with unique properties, given its role in forming complex molecular structures .

Mechanism of Action

Target of Action

It is known that this compound is used as a palladium catalyst , suggesting that its targets are likely to be specific organic compounds in chemical reactions.

Mode of Action

The compound acts as a catalyst in organic synthesis reactions . It is involved in C-C bond formation, addition reactions of alkenes, and nucleophilic substitution reactions . In some reduction reactions, it can also act as a hydrogenation agent .

Result of Action

The primary result of the action of this compound is the facilitation of chemical reactions in organic synthesis . By acting as a catalyst, it speeds up reactions without being consumed, enabling the efficient production of desired products.

Action Environment

The compound is sensitive to air , indicating that its stability and efficacy could be influenced by exposure to oxygen. It is also soluble in water, organic solvents, and some common acids and bases , suggesting that its action could be influenced by the solvent environment.

properties

IUPAC Name

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10H,1H3;2*1H3,(H,2,3,4);;/q2*-2;;;2*+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJHFGLGMQFRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd+2].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6Pd2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer

CAS RN

1581285-85-9
Record name (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer
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